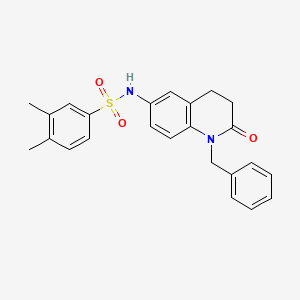

N-(2-(2-(3,4-二甲氧基苯基)噻唑-4-基)乙基)-2,4,6-三甲基苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

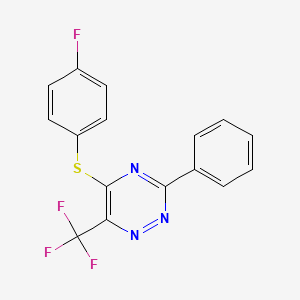

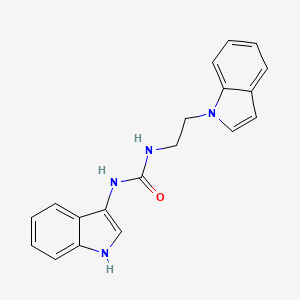

The compound "N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide" is a sulfonamide derivative, which is a class of compounds known for their diverse pharmacological activities. Sulfonamides are commonly recognized for their antimicrobial properties but have also been investigated for their potential in treating various other conditions, including cancer and neurodegenerative diseases .

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves the formation of a sulfonamide moiety through the reaction of sulfonyl chlorides with amines or by the amidation of sulfonic acids. The specific synthesis pathway for the compound is not detailed in the provided papers, but similar compounds have been synthesized through stepwise reactions that build the desired molecular structure, including the incorporation of thiazole and benzenesulfonamide units .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can be quite complex, with various substituents influencing their biological activity. The presence of a thiazole ring, as seen in the compound of interest, is known to contribute to the bioactivity of these molecules. X-ray crystallography, spectroscopy, and molecular docking studies are common methods used to analyze and predict the behavior of these compounds at the molecular level .

Chemical Reactions Analysis

Sulfonamide derivatives can participate in a range of chemical reactions, including interactions with enzymes and DNA. For instance, some sulfonamides have been found to inhibit enzymes like kynurenine 3-hydroxylase, which is involved in the kynurenine pathway, a metabolic pathway associated with neurodegenerative diseases . Additionally, copper(II)-sulfonamide complexes have been shown to bind to DNA and exhibit genotoxicity and anticancer activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of methoxy groups and the thiazole ring can affect these properties and, consequently, the pharmacokinetics of the compounds. The specific properties of the compound are not detailed in the provided papers, but these characteristics are crucial for determining the compound's suitability for drug development .

科学研究应用

DNA 相互作用和抗癌活性

- 磺酰胺配合物,包括与所讨论化合物相关的配合物,显示出与 DNA 的显着相互作用。这些相互作用在确定它们在 DNA 切割和抗癌活性中的有效性方面起着至关重要的作用。例如,混合配体铜(II)-磺酰胺配合物因其与 DNA 的结合亲和力而受到研究,并对包括结肠腺癌和白血病淋巴细胞在内的各种癌细胞系表现出显着的抗增殖活性,主要通过细胞凋亡诱导细胞死亡 (González-Álvarez 等人,2013)。

抗菌和抗增殖剂

- N-乙基-N-甲基苯磺酰胺的衍生物,包括具有噻唑部分的衍生物,已显示出作为抗菌和抗增殖剂的有效性。它们对不同的人类细胞系(如肺癌和肝癌)的细胞毒活性很显着。这些化合物的效力取决于其分子结构,某些部分表现出更强的活性 (Shimaa M. Abd El-Gilil,2019)。

血管内皮生长因子受体 (VEGFR-2) 抑制

- 携带 3,4-二甲氧基苯基部分的新型磺酰胺衍生物已被研究其作为 VEGFR-2 抑制剂的潜力。与某些标准药物相比,这些化合物在更有效地抑制 VEGFR-2 方面显示出前景,表明它们在治疗涉及异常血管生成的癌症等疾病中的效用 (Ghorab 等人,2016)。

材料科学应用

- 在材料科学领域,具有噻唑和类似部分的磺酰胺衍生物已被用于开发棉织物的抗紫外线和抗菌处理。该应用展示了这些化合物超越生物医学背景的多功能性 (Mohamed 等人,2020)。

未来方向

Thiazole is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators . In the last few decades, a lot of work has been done on thiazole ring to find new compounds related to this scaffold . This suggests that there is potential for future research and development in this area.

作用机制

Target of Action

Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific targets would depend on the exact structure and functional groups present in the compound.

Mode of Action

For instance, some thiazole derivatives act as inhibitors of cyclooxygenase isoenzymes (COX-1, COX-2), which are responsible for the production of prostaglandins that play an important role in inflammation .

Biochemical Pathways

These could include pathways related to inflammation, pain perception, microbial growth, and tumor growth, among others .

Pharmacokinetics

Thiazole derivatives, in general, have varying pharmacokinetic properties depending on their exact structure and functional groups .

Result of Action

Based on the known activities of thiazole derivatives, potential effects could include reduced inflammation, pain relief, inhibition of microbial growth, and cytotoxic effects on tumor cells .

属性

IUPAC Name |

N-[2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]ethyl]-2,4,6-trimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O4S2/c1-14-10-15(2)21(16(3)11-14)30(25,26)23-9-8-18-13-29-22(24-18)17-6-7-19(27-4)20(12-17)28-5/h6-7,10-13,23H,8-9H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGCAAWLREJJHPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCCC2=CSC(=N2)C3=CC(=C(C=C3)OC)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Bromo-4-{2-[(2-bromo-4,5-dimethylphenyl)amino]-2-oxoethoxy}benzoic acid](/img/structure/B3012372.png)

![1,1,1-Trifluoro-4-[4-(trifluoromethyl)anilino]-3-penten-2-one](/img/structure/B3012374.png)

![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B3012384.png)

![2-[Methyl(pyridin-2-yl)amino]cyclopentan-1-ol](/img/structure/B3012387.png)

![1-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]benzo[f]chromen-3-one](/img/structure/B3012391.png)